N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative featuring a benzofuran core, a dimethylaminoethyl side chain, and a substituted benzamide moiety. The benzofuran group is associated with neuroactive properties in pharmaceuticals, while the dimethylaminoethyl and fluorinated/methoxylated benzamide groups may influence solubility, bioavailability, and receptor binding .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-23(2)16(19-11-13-6-4-5-7-17(13)26-19)12-22-20(24)14-8-9-18(25-3)15(21)10-14/h4-11,16H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIRMXUOBZMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzofuran ring . Finally, the fluoromethoxybenzamide moiety is introduced via an amide coupling reaction, using 3-fluoro-4-methoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The fluoromethoxybenzamide structure may contribute to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Research Implications and Hypotheses
- Pharmacological Potential: The benzofuran-dimethylaminoethyl motif is structurally similar to neuroactive compounds (e.g., 5-HT receptor ligands), suggesting possible serotoninergic or dopaminergic activity.
- Comparative Bioactivity : Compared to pesticidal benzamides (), the target compound’s polar substituents (methoxy, fluoro) likely reduce environmental persistence, aligning with pharmaceutical safety profiles .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Imparts unique biological properties.
- Dimethylamino group : Enhances solubility and bioavailability.
- Fluoro and methoxy substituents : Potentially influence receptor interactions and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
-
Receptor Modulation :
- The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to modulation of mood and anxiety-related behaviors.
-
Antioxidant Activity :
- Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is implicated in various diseases, including neurodegenerative disorders.
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Caspase Inhibition :
- Similar compounds have shown the ability to inhibit caspases, which are crucial in the apoptosis pathway. This inhibition could be beneficial in cancer therapies by preventing tumor cell death.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antioxidant Activity | In vitro assays | Showed significant reduction in ROS levels in neuronal cells. |
| Study 2 | Receptor Binding | Radiolabeled ligand binding assays | Demonstrated high affinity for serotonin receptors. |
| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in a dose-dependent manner; IC50 values ranged from 10-20 µM. |
Case Studies
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Neuroprotective Effects :
In a study involving neuronal cell cultures, this compound was shown to protect against glutamate-induced toxicity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's. -
Anti-Cancer Properties :
A preliminary investigation into the anti-cancer effects revealed that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways. -
Behavioral Studies :
Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
